molecular formula C12H15NO3 B1298748 4-(2,4-Dimethylanilino)-4-oxobutanoic acid CAS No. 76475-63-3

4-(2,4-Dimethylanilino)-4-oxobutanoic acid

Cat. No. B1298748
CAS RN: 76475-63-3
M. Wt: 221.25 g/mol
InChI Key: HQTDVYMOUQKBBR-UHFFFAOYSA-N
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Description

The compound 4-(2,4-Dimethylanilino)-4-oxobutanoic acid is a derivative of 2,4-dioxobutanoic acid, which is a key molecule in the study of glycolic acid oxidase inhibitors. The structure of this compound includes a lipophilic 4-substituent, which is crucial for its inhibitory activity. Although the specific compound is not directly mentioned in the provided papers, similar compounds with different substituents have been synthesized and studied for their potential as inhibitors .

Synthesis Analysis

The synthesis of related compounds involves the substitution of the 4-position on the 2,4-dioxobutanoic acid backbone. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was achieved by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This method could potentially be adapted for the synthesis of 4-(2,4-Dimethylanilino)-4-oxobutanoic acid by using an appropriate dimethylaniline derivative in the initial reaction step.

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using various spectroscopic techniques such as IR, NMR, and X-ray diffraction studies. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by these methods, and the crystal structure was solved to a high degree of precision . The molecular structure analysis is crucial for understanding the interaction of these compounds with their biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups. For instance, the presence of the oxobutanoic acid moiety suggests that these compounds could undergo reactions typical of carboxylic acids and ketones, such as esterification or condensation reactions. The specific reactivity of 4-(2,4-Dimethylanilino)-4-oxobutanoic acid would depend on the electronic and steric effects of the dimethylanilino substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and thermal stability, are important for their practical application as inhibitors. The thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using thermal analysis techniques like DTA and TGA . Similar analyses would be required for 4-(2,4-Dimethylanilino)-4-oxobutanoic acid to assess its suitability for in vivo studies or as a pharmaceutical agent.

Scientific Research Applications

Vibrational and Molecular Studies

  • FT-IR and Molecular Structure Analysis : 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a related compound, has been synthesized and analyzed using FT-IR, NMR, and X-ray diffraction studies. This research helps in understanding the molecular structure and vibrational wavenumbers, which are crucial for the compound's stability and charge transfer within the molecule (Raju et al., 2015).

  • Molecular Docking and Optical Studies : Similar compounds, 4 – [(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid and its derivatives, have been examined through experimental and theoretical approaches. These studies include molecular docking, vibrational analysis, and theoretical Ultraviolet–Visible spectra, providing insights into the compound's potential for biological activities (Vanasundari et al., 2018).

Biological and Chemical Studies

  • Apoptosis Induction in Cell Lines : 4-Methylthio-2-oxobutanoic acid, another related compound, has been found to inhibit the growth of human cell lines by inducing apoptosis. This study suggests the compound's potential in cancer research and therapy (Tang et al., 2006).

  • Photolysis and Chemical Reactions : Research into the photolysis of methyl 2-chloro-3-oxobutanoate, a structurally similar compound, has provided valuable insights into the chemical reactions and pathways involved. This is important for understanding the compound's stability and reactivity under different conditions (Enev et al., 1987).

Synthesis and Characterization

  • Synthesis and ELISA Development : The synthesis of related haptens and their use in developing a sensitive ELISA for analyzing fenthion in fruit samples demonstrate the compound's utility in analytical chemistry (Zhang et al., 2008).

  • Improved Synthesis Methods : Research into the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, another related compound, shows advancements in synthesis methods that could be applicable to 4-(2,4-Dimethylanilino)-4-oxobutanoic acid (Obydennov et al., 2013).

  • Fluorescent Probe Synthesis for β-Amyloid : The synthesis of a novel fluorescent probe based on a similar structure highlights potential applications in diagnosing neurodegenerative diseases like Alzheimer's (Fa et al., 2015).

Mechanism of Action

The mechanism of action of 2,4-Dimethylaniline is traced back to alpha-adrenergic agonist activity, interaction with octopamine receptors of the central nervous system, and inhibition of monoamine oxidases and prostaglandin synthesis . Therefore, it leads to overexcitation and consequently paralysis and death in insects .

Safety and Hazards

2,4-Dimethylaniline is considered hazardous. It is combustible, toxic if swallowed or in contact with skin, fatal if inhaled, and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(2,4-dimethylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTDVYMOUQKBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352636
Record name 4-(2,4-Dimethylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethylanilino)-4-oxobutanoic acid

CAS RN

76475-63-3
Record name 4-(2,4-Dimethylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-DIMETHYLSUCCINANILIC ACID
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